molecular formula C9H17NO B14893129 rel-((2R,7aS)-2-Methylhexahydro-1H-pyrrolizin-7a-yl)methanol

rel-((2R,7aS)-2-Methylhexahydro-1H-pyrrolizin-7a-yl)methanol

Cat. No.: B14893129
M. Wt: 155.24 g/mol
InChI Key: UIUHIFMAEISROV-BDAKNGLRSA-N
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Description

(rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a complex organic compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

(rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Mechanism of Action

The mechanism of action of (rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(rel-(2R,7aS)-2-Methyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(2R,8S)-2-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C9H17NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h8,11H,2-7H2,1H3/t8-,9+/m1/s1

InChI Key

UIUHIFMAEISROV-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1C[C@@]2(CCCN2C1)CO

Canonical SMILES

CC1CC2(CCCN2C1)CO

Origin of Product

United States

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